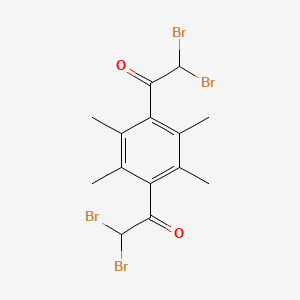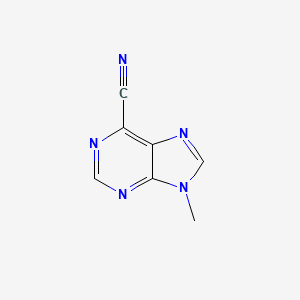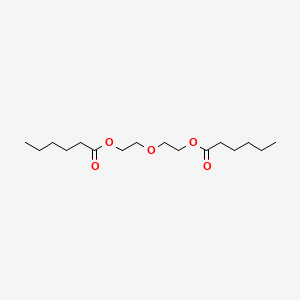![molecular formula C21H18O2 B14671908 2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one CAS No. 51358-03-3](/img/structure/B14671908.png)
2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C21H18O2 It is a derivative of biphenyl and is characterized by the presence of an ethanone group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-bromobiphenyl with 4-methylphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: A related compound with a similar biphenyl structure but lacking the additional substituent on the ethanone group.
4-Methylacetophenone: Another related compound with a similar ethanone group but different aromatic substituents.
Uniqueness
2-[([1,1’-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one is unique due to its specific combination of biphenyl and ethanone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
51358-03-3 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O2/c1-16-7-9-19(10-8-16)21(22)15-23-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
XGCDUROXUPVMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


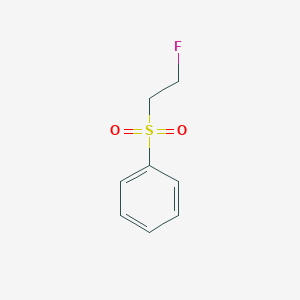
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

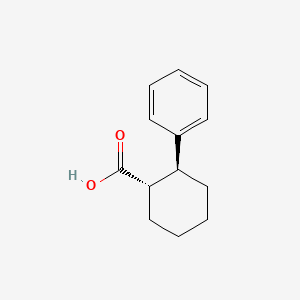

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)



![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
